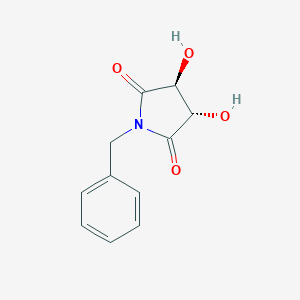

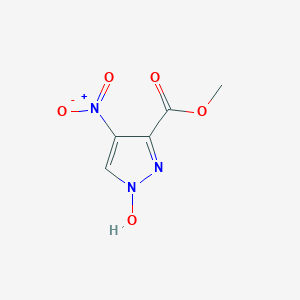

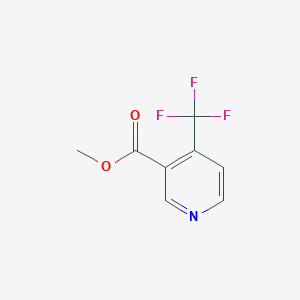

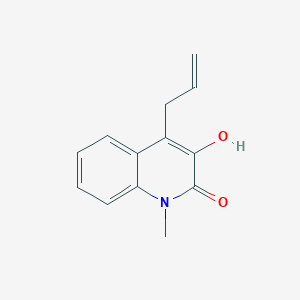

Methyl 4-(trifluoromethyl)nicotinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 4-(trifluoromethyl)nicotinate involves several key strategies, including trifluoromethylation of aryl iodides. A notable method reported involves the use of an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system. This approach highlights a safe and economical synthesis route, particularly for intermediates in the production of anti-infective agents (Mulder et al., 2013).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of Methyl 4-(trifluoromethyl)nicotinate were not identified, general practices in molecular structure determination, such as X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy, provide comprehensive insights into the molecular configuration of similar nicotinate derivatives. These techniques are instrumental in confirming the chemical identity and purity of synthesized compounds (Zhou et al., 2008).

Chemical Reactions and Properties

Methyl 4-(trifluoromethyl)nicotinate participates in various chemical reactions, underpinning its versatility in synthetic chemistry. For example, its esterification and subsequent reactions enable the production of compounds with potential antinociceptive activities, highlighting its role in generating pharmacologically relevant molecules (Erharuyi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Economic Production : A safe and economical synthesis process for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, has been developed. This process involves trifluoromethylation of an aryl iodide using an inexpensive system (Mulder et al., 2013).

Metabolic Studies : The compound has been used to study the correlation between niacin equivalent intake and urinary excretion of its metabolites in humans consuming self-selected foods (Shibata & Matsuo, 1989).

Dermatological Research : Research has explored the cutaneous penetration of methyl nicotinate in individuals with sensitive skin, using laser Doppler perfusion imaging. This study is significant for understanding skin absorption and response in sensitive skin types (Issachar et al., 1998).

Drug Delivery Systems : Methyl nicotinate has been used to study the bioavailability of niflumic acid, a potent anti-inflammatory drug, in different concentrations in a microemulsion vehicle. This research contributes to the development of effective drug carrier systems (Bolzinger et al., 1998).

Enhancement of Peripheral Blood Collection : A study investigated the use of methyl nicotinate solution to improve peripheral blood collection. This method can be particularly beneficial for patients who have a phobia of venous blood collection or are unable to provide venous blood samples (Zhu et al., 2022).

Biosynthesis Research : Methyl nicotinate has been studied in relation to the biosynthesis of trigonelline, a compound found in various plant species. This research helps in understanding the metabolic pathways involved in plant biochemistry (Joshi & Handler, 1960).

Tuberculosis Biomarker Detection : Methyl nicotinate serves as an important biomarker for tuberculosis. A study used a biosensor electrode based on cobalt nanoparticles and reduced graphene oxide to detect and measure methyl nicotinate in human blood, offering a novel approach for early TB detection (Bairagi et al., 2019).

Safety and Hazards

Methyl 4-(trifluoromethyl)nicotinate is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Wirkmechanismus

Target of Action

Methyl 4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 As a derivative of niacin, it may interact with similar targets, such as the g protein-coupled receptors involved in cellular signaling .

Mode of Action

Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . These molecules play a crucial role in various biochemical reactions, including those involved in energy production and DNA repair .

Pharmacokinetics

It is known that the compound is a liquid at ambient temperature , which may influence its absorption and distribution.

Result of Action

Related compounds such as methyl nicotinate are known to cause vasodilation, enhancing local blood flow . This could potentially lead to increased delivery of oxygen and nutrients to the tissues, although the specific effects would depend on the context of use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)nicotinate. For instance, the compound should be stored in a well-ventilated place with the container kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area . These precautions suggest that exposure to air and certain environmental conditions could potentially affect the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUABQNZKSSKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379654 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethyl)nicotinate | |

CAS RN |

175204-82-7 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)